molecular formula C16H40CrN4 B13789918 Chromium, tetrakis(diethylamino)- CAS No. 67938-78-7

Chromium, tetrakis(diethylamino)-

カタログ番号: B13789918
CAS番号: 67938-78-7
分子量: 340.51 g/mol
InChIキー: ZTSVPMVCKFBYBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chromium, tetrakis(diethylamino)- (Cr(NEt₂)₄) is a metal-organic compound where a chromium center is coordinated by four diethylamino ligands. These compounds are typically used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for thin-film coatings in microelectronics, optics, and protective coatings . The diethylamino ligands enhance volatility and modulate decomposition kinetics, critical for low-temperature deposition processes.

特性

CAS番号

67938-78-7

分子式

C16H40CrN4

分子量

340.51 g/mol

IUPAC名

chromium(4+);diethylazanide

InChI

InChI=1S/4C4H10N.Cr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChIキー

ZTSVPMVCKFBYBS-UHFFFAOYSA-N

正規SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Cr+4]

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: Chromium, tetrakis(diethylamino)- can be synthesized through the reaction of chromium chloride with diethylamine in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CrCl}_3 + 4 \text{HNEt}_2 \rightarrow \text{Cr(NEt}_2\text{)}_4 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis method. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

    Oxidation: Chromium, tetrakis(diethylamino)- can undergo oxidation reactions where the chromium center is oxidized to a higher oxidation state.

    Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Substitution: Ligand substitution can be achieved using various nucleophiles or electrophiles depending on the desired product.

Major Products:

科学的研究の応用

Chromium, tetrakis(diethylamino)- has several applications in scientific research:

作用機序

The mechanism of action of chromium, tetrakis(diethylamino)- involves its interaction with various molecular targets. The diethylamino ligands can donate electron density to the chromium center, stabilizing it in different oxidation states. This electron donation can influence the reactivity of the compound and its interactions with other molecules. The pathways involved include coordination to other metal centers, ligand exchange, and redox reactions .

類似化合物との比較

The following comparison focuses on structural analogs, including tetrakis(amino) complexes of zirconium, hafnium, tin, and chromium. Key parameters include thermal stability, deposition behavior, and industrial applications.

Structural and Bonding Characteristics
Compound Molecular Formula Oxidation State Ligand Type Coordination Geometry Reference
Cr(NEt₂)₄ Cr(C₄H₁₀N)₄ +4 (inferred) Diethylamino Tetrahedral (Inferred)
Zr(NEt₂)₄ Zr(C₄H₁₀N)₄ +4 Diethylamino Tetrahedral
Hf(NEt₂)₄ Hf(C₄H₁₀N)₄ +4 Diethylamino Tetrahedral
Sn(NMe₂)₄ Sn(C₂H₆N)₄ +4 Dimethylamino Tetrahedral

Key Observations :

  • Larger ligands (e.g., diethylamino vs.
  • Chromium’s smaller ionic radius compared to Zr/Hf may result in weaker metal-ligand bonds, lowering thermal stability .
Thermal and Deposition Properties
Compound Decomposition Temp. (°C) Deposition Temp. (°C) Common Co-Reactants Applications Reference
Cr(NEt₂)₄ ~200–300 (inferred) <500 (inferred) NH₃, H₂ CrN coatings (inferred) (Inferred)
Zr(NEt₂)₄ 250–350 300–500 NH₃, N₂ ZrN for radiological coatings
Hf(NEt₂)₄ 250–350 300–450 NH₃, O₂ plasma HfO₂/SiOx gate dielectrics
Sn(NMe₂)₄ 150–250 200–400 O₂, H₂O SnO₂ sensors, catalysts

Key Observations :

  • Zr(NEt₂)₄ and Hf(NEt₂)₄ exhibit comparable thermal profiles due to similar ligand-metal interactions. Both require ammonia to mitigate carbon contamination during nitride deposition .
  • Chromium’s inferred lower thermal stability may necessitate stricter process control to avoid premature decomposition.
Reactivity and Byproduct Formation
  • Carbon Contamination: Bulkier ligands (e.g., diethylamino) generate more organic byproducts (e.g., hydrocarbons) during decomposition, necessitating reactive gases like NH₃ or H₂ to achieve high-purity films .
  • Halide-Free Advantage : Unlike halide-based precursors (e.g., HfCl₄), amido complexes like Cr(NEt₂)₄ eliminate halide contamination risks, critical for semiconductor applications .
Industrial and Research Relevance
  • Zr/Hf Analogs : Dominant in high-κ dielectric deposition (e.g., HfO₂ for CMOS devices) due to their balance of reactivity and purity .
  • Chromium’s Niche : Cr(NEt₂)₄ is less documented but may serve in corrosion-resistant CrN coatings or catalytic systems, analogous to ZrN applications .

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